Dihydrodehydrodiconiferyl alcohol 9-Oglucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside can be synthesized through the extraction from natural sources such as Garcinia mangostana L . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the available data focuses on laboratory-scale extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to modify the glucoside moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohol derivatives .
Scientific Research Applications
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactivity.
Biology: The compound has been studied for its antifungal properties, particularly against Candida albicans.
Industry: It is used in the development of natural product-based inhibitors and other bioactive compounds.
Mechanism of Action
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Dihydrodehydrodiconiferyl alcohol: A related compound without the glucoside moiety.
Dehydrodiconiferyl alcohol: Another related compound with similar phenolic structure.
Uniqueness
Dihydrodehydrodiconiferyl alcohol 9-Oglucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to its aglycone counterparts . This structural feature also contributes to its distinct biological activities, such as enhanced antifungal and neuroregenerative properties .
Properties
Molecular Formula |
C26H34O11 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)29)24-16(12-35-26-23(32)22(31)21(30)20(11-28)36-26)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16?,20-,21-,22+,23-,24?,26-/m1/s1 |
InChI Key |
VTKHRLZMWODHJA-RAGYRXETSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origin of Product |
United States |
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